REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9](N=O)[CH:8]=[C:7]([C:13](C)([CH3:15])[CH3:14])[C:6]=1[OH:17])(C)([CH3:3])[CH3:2].C(C1C=C(N=[O:28])C=C(C(C)C)C=1O)(C)C>>[CH:1]([C:5]1[C:6](=[O:17])[C:7]([CH:13]([CH3:15])[CH3:14])=[CH:8][C:9](=[O:28])[CH:10]=1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)N=O)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=CC(=C1)N=O)C(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C(C(=CC(C1)=O)C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |